![molecular formula C22H12F5NO B2940222 2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-92-3](/img/structure/B2940222.png)
2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 2,4-DFPQ, is a synthetic quinoline compound that has been developed for scientific research applications. It is a derivative of the quinoline family of compounds and is a fluorinated aromatic compound containing two fluorine atoms. It has been studied for its potential applications in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Structural Analysis : Quinoline derivatives, including those similar in structure to the compound , have been synthesized and analyzed for their molecular structure. These compounds demonstrate significant nonlinear optical (NLO) properties and chemical stability, indicating potential applications in technology-related fields (Khalid et al., 2019).
Photoinitiators in Polymerization : Some quinoline derivatives serve as photosensitizers for photoinitiated cationic polymerization, useful in organic electronics and materials science (Bulut et al., 2010).
Optical and Electrical Properties : Studies on thin films of quinoline derivatives reveal insights into their structural and optical properties. This research suggests applications in photonics and optoelectronics (Zeyada et al., 2016).
Electrochromic Materials : Quinoline derivatives have been investigated for their electrochromic properties, which are crucial for developing smart windows and displays (Beyazyildirim et al., 2006).
Corrosion Inhibition : The molecular structure and inhibition efficiency of quinoxalines, closely related to quinolines, have been explored for their potential as corrosion inhibitors (Zarrouk et al., 2014).
Photovoltaic Applications : Certain quinoline derivatives have been investigated for their photovoltaic properties, indicating their potential use in solar cell technology (Zeyada et al., 2016).
Pesticidal Activities : Research on quinoxaline derivatives, structurally similar to the compound , has revealed their potential as pesticides, showing herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).
Anion Receptors and Sensors : Fluorinated derivatives of quinoxaline have been used as neutral anion receptors, with enhanced affinities for certain anions, suggesting applications in chemical sensing and environmental monitoring (Anzenbacher et al., 2000).
Organic Synthesis and Catalysis : Research has been conducted on the synthesis of polysubstituted quinolines, indicating the versatility of quinoline derivatives in organic synthesis and their potential use as catalysts (Bagdi et al., 2013).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO/c23-16-8-9-20(18(24)12-16)29-21-17(11-14-4-1-2-7-19(14)28-21)13-5-3-6-15(10-13)22(25,26)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQBZJYEJXABFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)
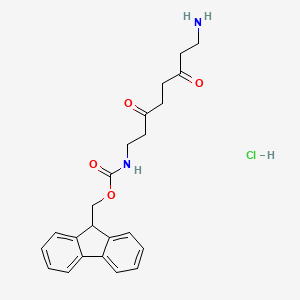

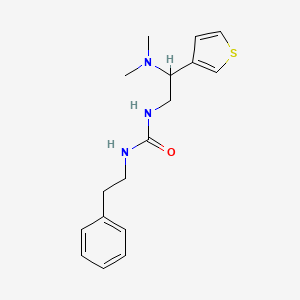
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
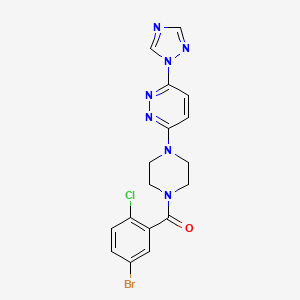


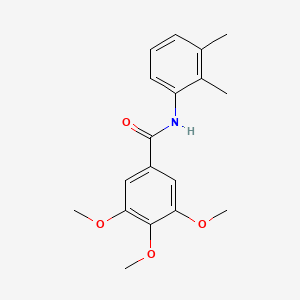
![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
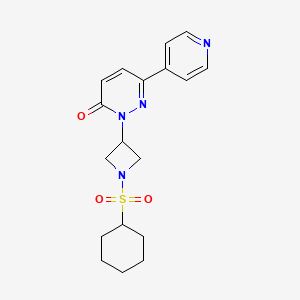

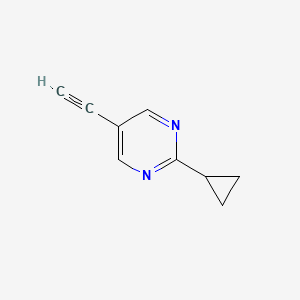
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)